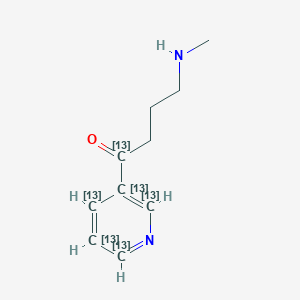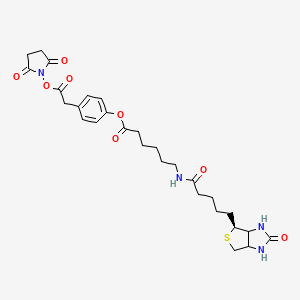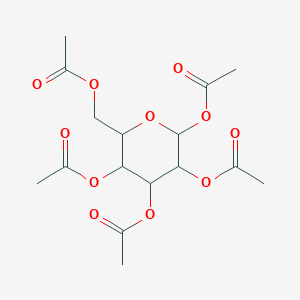
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an acetoxy group, an N-acetyl-L-cysteinyl moiety, and a butanone backbone
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Like many pharmaceutical drugs, it likely interacts with specific receptors or enzymes in the body .
Mode of Action
Generally, drugs attach to the binding site of their target, either stimulating (as an agonist) or blocking (as an antagonist) the receptor, initiating or inhibiting the receptor’s dedicated action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone typically involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is carried out in 1,4-dioxane as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of reaction parameters (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-cysteine: A precursor to 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, known for its antioxidant properties.
Acetylcysteine: Similar in structure but lacks the butanone backbone.
Cysteamine: Contains a thiol group but differs in its overall structure and properties.
Uniqueness: this compound is unique due to its combined acetoxy and N-acetyl-L-cysteinyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves the acetylation of N-acetyl-L-cysteine followed by the condensation of the resulting product with 2-butanone.", "Starting Materials": [ "N-acetyl-L-cysteine", "Acetic anhydride", "Sodium acetate", "2-butanone", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve N-acetyl-L-cysteine (1.0 g) in methanol (10 mL) and add hydrochloric acid (1 mL). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 8-9.", "Step 3: Add acetic anhydride (1.5 mL) dropwise to the solution while stirring. Continue stirring for 1 hour at room temperature.", "Step 4: Add sodium acetate (1.0 g) to the solution and stir for an additional 30 minutes.", "Step 5: Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in 2-butanone (10 mL) and add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 8-9.", "Step 8: Heat the solution to reflux for 1 hour.", "Step 9: Cool the solution to room temperature and extract the product with diethyl ether (3 x 10 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |
CAS-Nummer |
144889-52-1 |
Molekularformel |
C11H17NO6S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1 |
InChI-Schlüssel |
AGVNXPWJROBNQY-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Synonyme |
N-Acetyl-S-[4-(acetyloxy)-3-oxobutyl]-L-cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)




![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

